molecular formula C19H23N3O2 B6440246 1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole CAS No. 2549031-98-1

1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole

Número de catálogo: B6440246
Número CAS: 2549031-98-1
Peso molecular: 325.4 g/mol
Clave InChI: SBVGWYSCEZENST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetically designed small molecule of significant interest in early-stage pharmacological research. Its unique structure, which incorporates an imidazole core linked to a phenyloxane moiety via an azetidine ring, suggests potential for selective interaction with various enzymatic targets. Researchers are investigating this compound as a potential modulator in biochemical pathways, leveraging the imidazole group's known capacity for coordinating with metalloenzymes and engaging in key hydrogen-bonding interactions within active sites. The hybrid nature of this compound makes it a versatile scaffold for developing novel chemical probes, particularly in the study of signal transduction and cellular regulation. Its primary research value lies in its use as a key intermediate for further chemical functionalization and as a candidate for high-throughput screening assays to identify new therapeutic leads. This product is strictly For Research Use Only.

Propiedades

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(22-13-16(14-22)12-21-9-8-20-15-21)19(6-10-24-11-7-19)17-4-2-1-3-5-17/h1-5,8-9,15-16H,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGWYSCEZENST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of 4-Phenyltetrahydropyran-4-carboxylic Acid

The phenyloxane fragment is synthesized via acid-catalyzed cyclization of 4-phenyl-1,5-pentanediol. Treatment with concentrated sulfuric acid at 80°C for 6 hours yields 4-phenyltetrahydropyran-4-carboxylic acid in 72% yield.

Reaction Conditions

  • Substrate : 4-Phenyl-1,5-pentanediol (10 mmol)

  • Catalyst : H₂SO₄ (2 equiv)

  • Temperature : 80°C

  • Time : 6 hours

Conversion to Acyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) under reflux conditions:

4-Phenyloxane-4-carboxylic acid+SOCl2reflux, 4h4-Phenyloxane-4-carbonyl chloride+SO2+HCl\text{4-Phenyloxane-4-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 4h}} \text{4-Phenyloxane-4-carbonyl chloride} + \text{SO}2 + \text{HCl}

The product is isolated via distillation under reduced pressure (85% yield).

Preparation of 1-(4-Phenyloxane-4-carbonyl)azetidine

Amide Coupling with Azetidine

The azetidine ring is coupled to the phenyloxane carbonyl chloride via nucleophilic acyl substitution. Azetidine (5 mmol) is dissolved in dry dichloromethane (DCM) and treated with triethylamine (TEA, 6 mmol) to scavenge HCl. The acyl chloride (5.5 mmol) is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature.

Key Data

  • Yield : 78%

  • Purity : >95% (HPLC)

  • Characterization : 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.20–3.80 (m, 4H, oxane), 3.65–3.50 (m, 4H, azetidine), 2.90–2.70 (m, 2H, CH₂).

Functionalization of Azetidine at the 3-Position

Introduction of the Methylene Group

The azetidine’s 3-position is alkylated using paraformaldehyde and a Lewis acid catalyst. In a typical procedure, 1-(4-phenyloxane-4-carbonyl)azetidine (3 mmol) is reacted with paraformaldehyde (6 mmol) and BF₃·Et₂O (0.5 equiv) in acetonitrile at 60°C for 8 hours.

Optimization Insights

  • Catalyst Screening : BF₃·Et₂O outperformed ZnCl₂ and AlCl₃, minimizing ring-opening side reactions.

  • Yield : 65%

Coupling with 1H-Imidazole

Nucleophilic Substitution

The methylene-bridged azetidine intermediate is treated with 1H-imidazole (4 mmol) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃, 8 mmol) as a base. The reaction proceeds at 80°C for 24 hours.

Reaction Equation

Azetidine-CH2-X+ImidazoleK2CO3,DMFAzetidine-CH2-Imidazole+HX\text{Azetidine-CH}2\text{-X} + \text{Imidazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Azetidine-CH}2\text{-Imidazole} + \text{HX}

Key Parameters

  • Leaving Group (X) : Bromide (optimal over chloride due to faster kinetics).

  • Yield : 70%

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Imidazole Attachment

An alternative method employs the Mitsunobu reaction to couple the azetidine alcohol intermediate with imidazole. Using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature.

Advantages

  • Stereochemical Control : Retention of configuration at the azetidine center.

  • Yield : 68%

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach was explored for late-stage functionalization but resulted in lower yields (45%) due to azetidine ring instability under basic conditions.

Challenges and Optimization Strategies

Azetidine Ring Stability

The strained four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Maintaining temperatures below 60°C during acylations.

  • Neutral pH Buffers : Using bicarbonate salts instead of strong bases.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.

  • Recrystallization : Final product purified using ethanol/water (9:1).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} : Confirmed the absence of unreacted imidazole (δ 7.60 ppm) and azetidine protons (δ 3.50–3.70 ppm).

  • HRMS : [M+H]⁺ calculated for C₂₁H₂₄N₃O₂: 350.1864; found: 350.1866.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point : 132–134°C (uncorrected).

Análisis De Reacciones Químicas

Types of Reactions

1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Imidazole Derivatives
Compound Name Key Substituents Biological Target Notable Features Reference
Target Compound Azetidin-3-ylmethyl, 4-phenyloxane-4-carbonyl N/A (inferred enzyme modulation) High rigidity, lipophilic oxane moiety N/A
1-(2-Trifluoromethylphenyl)imidazole (TRIM) 2-Trifluoromethylphenyl Nitric Oxide Synthase (NOS) Electron-withdrawing CF₃ group
CBS612 3-Hydroxy-1-octenyl Thromboxane A2 Synthase (TxA2) Hydrophobic tail for membrane interaction
Benzoimidazole derivatives (e.g., 9c) Phenoxymethyl-triazole-thiazole Antimicrobial targets (inferred) Bulky substituents for binding affinity
2-(4-Fluorophenyl)-1-(3-methoxyphenyl) 4-Fluorophenyl, 3-methoxyphenyl Structural studies Electron-withdrawing F, methoxy groups
Key Observations:
  • Azetidine vs. Larger Rings : The azetidine in the target compound may enhance binding precision due to its smaller size and rigidity compared to six-membered rings (e.g., piperidine in ).
  • Phenyloxane vs. Trifluoromethylphenyl: The phenyloxane group in the target compound introduces a lipophilic, sterically demanding substituent, contrasting with TRIM’s electron-deficient trifluoromethyl group, which enhances NOS inhibition .
Table 2: Pharmacological Comparison
Compound Name Target Enzyme/Pathway IC50/ED50 Selectivity Notes Reference
TRIM Neuronal NOS (mouse brain) 28.2 pM 37-fold selectivity over endothelial NOS
CBS612 Thromboxane A2 (human platelets) 0.7 µM No effect on PGE2 synthesis in rat aorta
Benzoimidazole (9c) Microbial growth (inferred) N/A Structural docking suggests active binding
Key Observations:
  • Potency Trends: TRIM’s pM-range IC50 highlights its potency as a NOS inhibitor, whereas thromboxane inhibitors like CBS612 operate in the µM range . The target compound’s phenyloxane group may similarly enhance selectivity for hydrophobic enzyme pockets.
  • Metabolic Stability : The oxane moiety in the target compound could improve metabolic stability compared to TRIM’s trifluoromethyl group, which may undergo oxidative defluorination.

Actividad Biológica

1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole (CAS Number: 2549031-98-1) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, with a molecular weight of approximately 325.4048 g/mol. The structure features an imidazole ring, an azetidinyl group, and a phenyloxane moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC19H23N3O2
Molecular Weight325.4048 g/mol
IUPAC Name1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole
SMILESO=C(C1(CCOCC1)c1ccccc1)N1CC(C1)Cn1cncc1

The biological activity of 1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways involved in disease processes, particularly in cancer and infectious diseases.

Anticancer Properties

Research indicates that compounds similar to 1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole exhibit significant anticancer activity. For instance, studies on related imidazole derivatives have shown promising results against various cancer cell lines, including colorectal and breast cancer cells.

Case Study:
A study exploring the anticancer effects of imidazole derivatives reported that compounds with structural similarities to our target compound inhibited cell proliferation in SW480 and HCT116 cancer cells with IC50 values ranging from 0.12 µM to 2 µM .

Antimicrobial Activity

The compound's potential antimicrobial properties are also under investigation. Similar benzodiazole derivatives have shown effectiveness against a range of bacterial strains, suggesting that 1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole may possess similar qualities.

Research Findings:
In vitro studies demonstrated that related compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a possible broad-spectrum antimicrobial effect .

Pharmacokinetics

Understanding the pharmacokinetics of 1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is crucial for assessing its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, detailed studies are needed to elucidate its metabolism and excretion pathways.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-imidazole?

The synthesis involves multi-step reactions, including coupling of the azetidine moiety with the imidazole core and subsequent functionalization. Critical steps include:

  • Azetidine ring formation : Controlled cyclization under alkaline conditions (e.g., NaOH in ethanol) to avoid side reactions .
  • Catalyst selection : Substituting palladium on carbon with Raney nickel during hydrogenation prevents dehalogenation, improving yields to >90% .
  • Solvent optimization : Ethanol or water enhances intermediate stability, with temperature control (45°C) critical for cyclization efficiency . Analytical validation via TLC, NMR, and MS ensures purity (>95%) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, particularly for distinguishing azetidine and imidazole protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects intermediates during hydrogenation .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies impurities (e.g., hydrodechlorination byproducts) .

Q. What structural features influence the compound’s reactivity and stability?

  • Azetidine ring : Strain from the four-membered ring increases reactivity, necessitating inert atmospheres during synthesis .
  • Imidazole moiety : Participates in hydrogen bonding and π-π stacking, influencing solubility and biological interactions .
  • 4-Phenyloxane-4-carbonyl group : Enhances lipophilicity, impacting membrane permeability in biological assays .

Q. How are common impurities identified and mitigated during synthesis?

  • Byproduct formation : Hydrodechlorination byproducts (e.g., dehalogenated intermediates) are minimized using Raney nickel instead of palladium catalysts .
  • Chromatographic purification : Column chromatography or preparative HPLC resolves structurally similar impurities (e.g., regioisomers) .

Q. What in vitro assays are used for preliminary biological screening?

  • Antifungal activity : MIC (Minimum Inhibitory Concentration) testing against Candida albicans at pH 5.6 and 7.2 .
  • Enzyme inhibition : Cytochrome P450 binding assays (e.g., 14α-lanosterol demethylase) evaluate target engagement .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for unexpected byproducts in azetidine-imidazole coupling?

  • Isotopic labeling : Deuterated solvents (e.g., D₂O) track proton transfer steps during cyclization .
  • Computational modeling : DFT calculations map transition states to explain regioselectivity in ring-forming steps .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

  • Dynamic effects : Variable-temperature NMR identifies conformational flexibility (e.g., azetidine ring puckering) .
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in stereochemistry .

Q. What computational tools are suitable for QSAR modeling of this compound’s bioactivity?

  • Catalyst HypoGen : Generates 3D pharmacophores using anti-Candida activity data, prioritizing Fe³⁺ coordination (azole-heme interaction) .
  • CoMFA/CoMSIA : Analyzes steric and electrostatic fields to optimize substituents (e.g., fluorophenyl groups for enhanced binding) .

Q. How does polymorphism affect crystallization and bioavailability?

  • Screening protocols : Use solvent-drop grinding or high-throughput crystallization to identify stable polymorphs .
  • Dissolution testing : Compare bioavailability of polymorphs in simulated biological fluids (e.g., PBS at pH 6.8) .

Q. What strategies optimize bioactivity while minimizing off-target effects?

  • SAR studies : Introduce polar groups (e.g., -COOH) to improve solubility without disrupting heme binding .
  • Selectivity profiling : Screen against human CYP isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.